

# Spectroscopic data (NMR, IR, MS) of Naphthaleneacetamide methyl-ester

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## Compound of Interest

Compound Name: *Naphthaleneacet-amide methyl-ester*

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## A Comprehensive Spectroscopic Guide to Methyl 2-(1-Naphthyl)acetate

This technical guide provides a detailed overview of the spectroscopic data for methyl 2-(1-naphthyl)acetate, also known as naphthaleneacetamide methyl-ester (CAS 2876-78-0). The information is intended for researchers, scientists, and professionals in the field of drug development. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols and a visual representation of the analytical workflow.

## Spectroscopic Data

The following tables summarize the key spectroscopic data for methyl 2-(1-naphthyl)acetate.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR) Data<sup>[1]</sup>

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.949	d	1H	Ar-H
7.790	d	1H	Ar-H
7.722	d	1H	Ar-H
7.473	t	1H	Ar-H
7.426	t	1H	Ar-H
7.36	m	1H	Ar-H
7.34	m	1H	Ar-H
4.002	s	2H	-CH <sub>2</sub> -
3.590	s	3H	-OCH <sub>3</sub>

Solvent: CDCl<sub>3</sub>, Frequency: 400 MHz

<sup>13</sup>C NMR (Carbon-13 NMR) Data

Chemical Shift ( $\delta$ ) ppm	Assignment
172.1	C=O
133.9	Ar-C
131.7	Ar-C
128.7	Ar-CH
128.0	Ar-CH
127.6	Ar-CH
126.2	Ar-CH
125.7	Ar-CH
125.5	Ar-CH
123.7	Ar-CH
52.1	-OCH <sub>3</sub>
39.4	-CH <sub>2</sub> -

Note: Specific <sup>13</sup>C NMR peak assignments can vary slightly based on the reference and solvent.

## Infrared (IR) Spectroscopy[2]

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3050	Medium	Aromatic C-H Stretch
~2950	Medium	Aliphatic C-H Stretch
~1735	Strong	C=O Carbonyl Stretch (Ester)
~1600, ~1500	Medium-Weak	Aromatic C=C Bending
~1200	Strong	C-O Stretch (Ester)

## Mass Spectrometry (MS)

m/z	Relative Intensity	Assignment
200.23	Base Peak	[M] <sup>+</sup> (Molecular Ion)
141.1	High	[M - COOCH <sub>3</sub> ] <sup>+</sup>
115.1	Medium	[Naphthyl] <sup>+</sup>

Ionization Mode: Electron Ionization (EI)

## Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of methyl 2-(1-naphthyl)acetate (approximately 5-10 mg) is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl<sub>3</sub>), in a standard 5 mm NMR tube.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
- **<sup>1</sup>H NMR Acquisition:** The <sup>1</sup>H NMR spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all proton signals.
- **<sup>13</sup>C NMR Acquisition:** The <sup>13</sup>C NMR spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required compared to <sup>1</sup>H NMR due to the lower natural abundance of the <sup>13</sup>C isotope.
- **Data Processing:** The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

## Infrared (IR) Spectroscopy

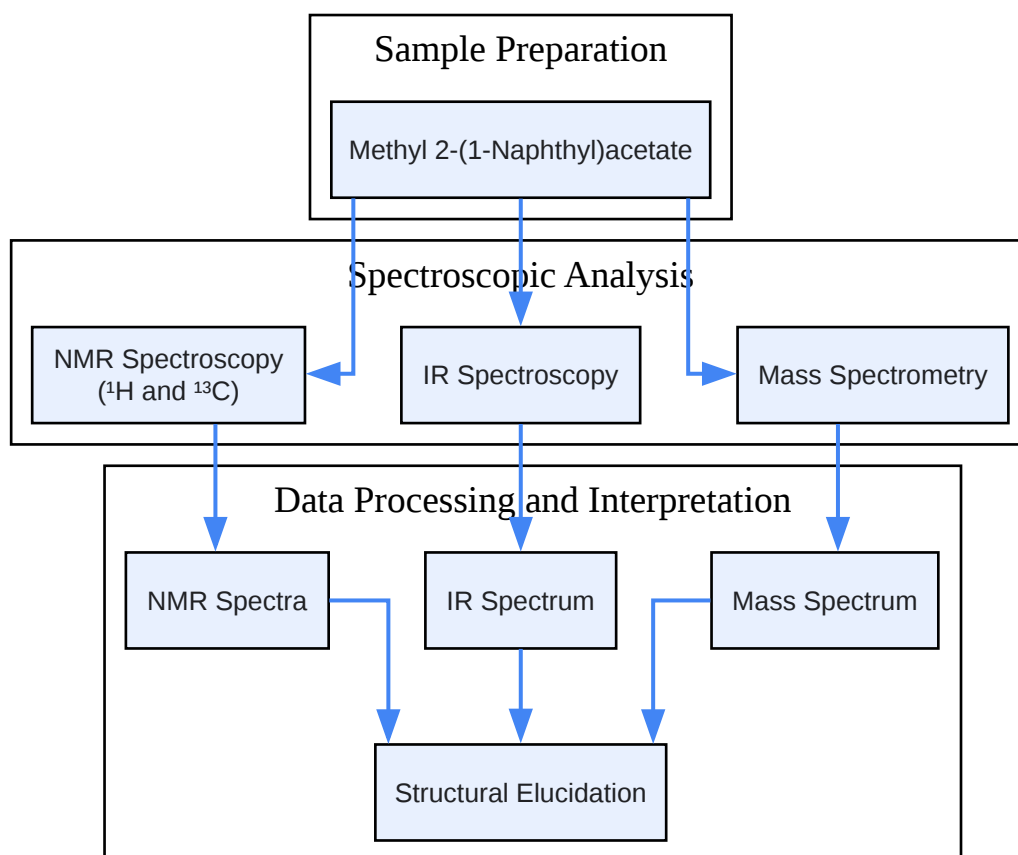
- **Sample Preparation:** For a solid sample like methyl 2-(1-naphthyl)acetate, the sample can be prepared as a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).
- **Instrumentation:** A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.
- **Data Acquisition:** A background spectrum of the empty sample compartment (or the KBr pellet holder) is recorded. The sample is then placed in the beam path, and the sample spectrum is recorded. The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber.

## Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer, often via a direct insertion probe for a solid sample or through a gas chromatograph (GC-MS) for a volatile sample.
- **Ionization:** Electron ionization (EI) is a common method for this type of molecule. In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their  $m/z$  ratio.

## Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of methyl 2-(1-naphthyl)acetate.



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Caption: Workflow for Spectroscopic Analysis.

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## References

- 1. Methyl naphthalene-1-acetate(2876-78-0) <sup>1</sup>H NMR [m.chemicalbook.com]
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